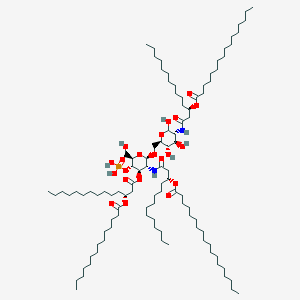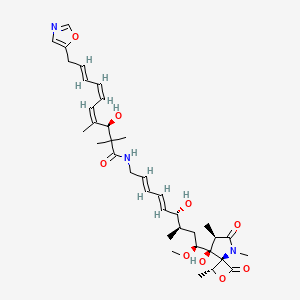
16-Methyloxazolomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Methyloxazolomycin is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Production and Biological Activity
16-Methyloxazolomycin is recognized for its role as a polyene antibiotic, produced by specific strains of Streptomyces. Research has identified Streptomyces species that produce 16-methyloxazolomycin alongside other antibiotics, such as tetrin C, displaying potent antimicrobial properties. These compounds have been found to be effective against various phytopathogenic fungi, indicating their potential in agricultural applications to protect crops from fungal infections. For instance, Tetrin C has shown significant preventive effects against rice blast, rice sheath blight, cucumber gray mold, wheat powdery mildew, and barley leaf rust (Choi et al., 2002).
Structural Relationships and Synthesis Efforts
16-Methyloxazolomycin has been referenced in studies related to the structural analysis of antibiotics and the synthesis of related compounds. It's structurally compared with other antibiotics, such as lajollamycin, in studies aimed at understanding the molecular framework and biological activities of these compounds. For example, lajollamycin's structure was elucidated and compared with known antibiotics including 16-methyloxazolomycin, and it exhibited antimicrobial activity against drug-sensitive and -resistant Gram-positive bacteria, as well as inhibiting the growth of tumor cells in vitro (Manam et al., 2005).
In addition, the inthomycin family of antibiotics, to which 16-methyloxazolomycin is related, has been a focal point of synthetic efforts due to their significant biological activities. The complex natural product structures of these antibiotics, including 16-methyloxazolomycin, have spurred a variety of synthetic strategies and studies (Senapati, 2021).
Applications in Overcoming Drug Resistance
The significance of 16-methyloxazolomycin extends to the realm of drug resistance, particularly in relation to ribosomal RNA methylation. Methylation of 16S ribosomal RNA (rRNA) is a mechanism that certain bacteria employ to resist the effects of antibiotics, including aminoglycosides. Research has shown that 16-methyloxazolomycin, through its structural similarity to other molecules involved in this methylation process, might be implicated in the emergence of new drug resistance mechanisms, which is a critical area of concern in the treatment of multidrug-resistant infections (Doi et al., 2006; Wachino et al., 2020).
Eigenschaften
Produktname |
16-Methyloxazolomycin |
|---|---|
Molekularformel |
C36H51N3O9 |
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(1R,4S,7R,8S)-8-hydroxy-1,5,7-trimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C36H51N3O9/c1-23(16-12-9-10-13-17-27-21-37-22-47-27)30(41)34(5,6)32(43)38-19-15-11-14-18-28(40)24(2)20-29(46-8)36(45)25(3)31(42)39(7)35(36)26(4)48-33(35)44/h9-16,18,21-22,24-26,28-30,40-41,45H,17,19-20H2,1-8H3,(H,38,43)/b12-9-,13-10+,15-11+,18-14+,23-16-/t24-,25+,26-,28+,29+,30-,35-,36-/m1/s1 |
InChI-Schlüssel |
CTNVFWQLXPTQNQ-YTCINQMCSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N([C@]2([C@@]1([C@H](C[C@@H](C)[C@H](/C=C/C=C/CNC(=O)C(C)(C)[C@@H](/C(=C\C=C/C=C/CC3=CN=CO3)/C)O)O)OC)O)[C@H](OC2=O)C)C |
Kanonische SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)C(OC2=O)C)C |
Synonyme |
16-methyloxazolomycin methyloxazolomycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-[2-[4-[2-[3,5-Bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide](/img/structure/B1244323.png)

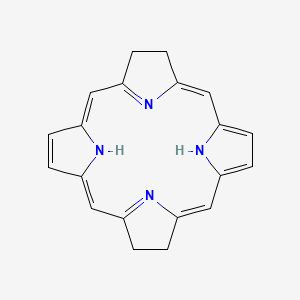
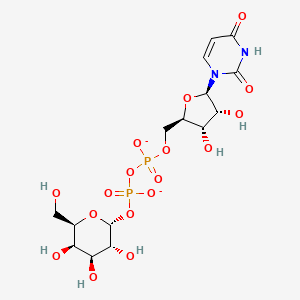
![N-[4-(1-adamantylsulfamoyl)phenyl]-4-bromo-1-methyl-3-pyrazolecarboxamide](/img/structure/B1244334.png)
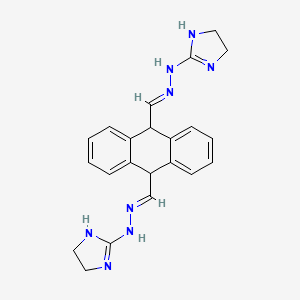
![N-ethyl-8-methyl-4-oxo-N-(phenylmethyl)-2-thieno[3,2-c][1]benzopyrancarboxamide](/img/structure/B1244336.png)



![3-Cyano-2-methoxy-naphthalene-1-carboxylic acid {2-(3,4-dichloro-phenyl)-4-[4-(2-methanesulfinyl-phenyl)-piperidin-1-yl]-butyl}-methyl-amide](/img/structure/B1244342.png)
![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)
